molecular formula C11H15ClN2OS B11816457 N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11816457
M. Wt: 258.77 g/mol
InChI Key: PKDFDJUDEVKSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide is a sulfinamide derivative featuring a pyridine core substituted with chlorine and methyl groups at the 2- and 6-positions, respectively. The sulfinamide group (–S(O)NH–) is bonded to a methylidene (–CH=) linker, forming an imine (Schiff base) with the pyridine ring.

Properties

IUPAC Name

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDFDJUDEVKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-methylpyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Nucleophilic Additions to the Imine Bond

The sulfinimine serves as a chiral auxiliary, directing stereoselective additions to the C=N bond.

Grignard Reagent Addition

Organomagnesium reagents add to the imine, yielding enantiomerically enriched amines after sulfinamide cleavage:

Example Reaction :

text
N-[(2-Chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide + MeMgBr → Diastereomeric amine adduct → HCl/MeOH → (R)- or (S)-amine

Key Data :

  • Diastereomeric Ratio : Up to 95:5 (dr) with (R)-sulfinamide .

  • Applications : Intermediate for kinase inhibitors (e.g., SHP2 inhibitors in ).

Reductive Amination

Sodium borohydride reduces the imine to a secondary amine while retaining the sulfinamide group:

text
Imine + NaBH₄ → N-Sulfinyl amine (retained chirality)
  • Yield : 70–90% .

  • Use : Precursor for peptide mimetics .

Functionalization of the Pyridine Ring

The 2-chloro-6-methylpyridine moiety undergoes substitution and cross-coupling reactions.

Suzuki–Miyaura Coupling

The chloro group is replaced via palladium-catalyzed coupling:

text
N-Sulfinimine + ArB(OH)₂ → N-Sulfinimine-Ar (Ar = aryl/heteroaryl)
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

  • Application : Introduces diversity for drug discovery (e.g., kinase inhibitors ).

SNAr Reactions

Electron-deficient pyridine facilitates nucleophilic aromatic substitution:

text
N-Sulfinimine + RNH₂ → 4-R-Aminopyridine derivative
  • Conditions : DIPEA, DMSO, 80°C .

  • Scope : Amines, thiols, and alkoxides .

Stability and Handling

  • Storage : Stable at −20°C under inert gas .

  • Decomposition : Avoid strong acids/bases to prevent sulfinamide cleavage .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. It can act as a reagent in nucleophilic substitution reactions and other organic transformations .

Research indicates that N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : Investigations into its antiproliferative effects have shown promise against several cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell growth, which could lead to therapeutic applications in oncology .

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent. Ongoing research aims to elucidate its efficacy and safety profile for treating various diseases, particularly those related to microbial infections and cancer .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains .

Antiproliferative Activity Assessment

Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer proliferation .

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
AntimicrobialN-[(2-chloro-6-methylpyridin-4-yl)methylidene]-...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeN-[(2-chloro-6-methylpyridin-4-yl)methylidene]-...31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfinamide Groups

Compound A : (R)-N-((S,E)-6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-ylidene)-2-methylpropane-2-sulfinamide

  • Key Differences :
    • The pyridine ring in the target compound is replaced by a chroman (benzopyran) system, introducing oxygen and additional alkyl chains.
    • A methoxy group at the 6-position enhances electron density, contrasting with the electron-withdrawing chlorine in the target compound.
    • The extended 4-methylpent-3-en-1-yl substituent increases hydrophobicity compared to the simpler pyridine-methyl group .
  • Functional Impact :
    • The chroman system in Compound A may improve stability in polar solvents but reduces reactivity in electrophilic substitutions due to steric hindrance.

Compound B : (R)-N-((R,E)-6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-ylidene)-2-methylpropane-2-sulfinamide

  • Stereochemical Contrast :
    • This diastereomer of Compound A highlights the sulfinamide’s role in stereoselective synthesis. The configuration at the chroman-4-ylidene carbon influences binding affinities in chiral environments .

Pyridine-Based Sulfur-Containing Derivatives

Compound C: N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

  • Key Differences: Substitutions: Amino, cyano, and methylsulfanyl groups at positions 4, 5, and 6, respectively, versus chloro and methyl in the target compound. Functional Groups: A sulfonamide (–SO₂NH–) is absent; instead, a methylsulfanyl (–SMe) and acetamide group are present.
  • Functional Impact: The amino and cyano groups in Compound C facilitate hydrogen bonding, as observed in its crystal structure, whereas the target compound’s sulfinamide may enable chiral recognition .

Compound D : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Key Differences :
    • A pyrimidine ring replaces the pyridine core, with bromine and morpholine substituents.
    • The sulfonamide group (–SO₂NH–) exhibits higher oxidation state and polarity compared to the sulfinamide in the target compound.
  • Functional Impact :
    • Sulfonamides generally have stronger hydrogen-bonding capacity, influencing solubility and biological activity .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound C
Core Structure Pyridine Chroman Pyridine
Substituents 2-Cl, 6-Me 6-OMe, 2-Me, 4-methylpent-3-en-1-yl 4-NH₂, 5-CN, 6-SMe
Sulfur Functional Group Sulfinamide (–S(O)NH–) Sulfinamide (–S(O)NH–) Methylsulfanyl (–SMe)
Molecular Weight (g/mol) ~270 (estimated) ~400 (estimated) ~300 (reported)
Key Applications Chiral synthesis, ligands Chiral resolution Medicinal chemistry

Research Findings and Implications

  • Steric and Electronic Effects : The 2-chloro substituent in the target compound deactivates the pyridine ring, reducing nucleophilic attack compared to methoxy-substituted analogs. This enhances stability in acidic conditions .
  • Sulfinamide vs. Sulfonamide : Sulfinamides offer superior stereochemical control in asymmetric synthesis due to their ability to form stable imine intermediates, unlike sulfonamides, which lack this flexibility .
  • Crystallographic Behavior : Pyridine derivatives like Compound C exhibit layered hydrogen-bonding networks, while sulfinamide-containing compounds (e.g., the target) may form helical or helical-like motifs due to chiral centers .

Biological Activity

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide, also known by its CAS number 2769929-14-6, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C10H13ClN2OSC_{10}H_{13}ClN_2OS with a molecular weight of 244.74 g/mol. The compound features a sulfinamide functional group, which is often associated with various biological activities.

Physical Properties

PropertyValue
Molecular Weight244.74 g/mol
Melting PointNot specified
Purity>98% (HPLC)
AppearanceWhite to light yellow powder

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it serves as a synthetic intermediate for dasatinib, a potent dual BCR/ABL and Src family tyrosine kinase inhibitor used in cancer therapy, particularly chronic myelogenous leukemia (CML) .

In Vitro Studies

In vitro studies have shown that this compound can inhibit various cancer cell lines. For example, it has been tested against human pancreatic and gastric cancer cell lines using the MTT assay, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) analyses indicate that modifications in the pyridine ring enhance the compound's antiproliferative properties .

Case Studies

  • Dasatinib Synthesis : As a precursor to dasatinib, this compound has been studied extensively in the context of its role in inhibiting tyrosine kinases. Research indicates that structural modifications can lead to enhanced potency and selectivity against cancer cells .
  • Antitumor Activity : A study investigating the antitumor efficacy of similar compounds revealed that derivatives of sulfinamide structures exhibited marked cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications .
  • Cellular Mechanisms : Further investigations into the cellular mechanisms have shown that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation pathways .

Safety and Toxicology

While specific toxicological data for this compound is limited, compounds with similar structures often exhibit varied toxicity profiles depending on their chemical modifications. Standard safety assessments should be conducted prior to clinical application.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide, and how can reaction intermediates be stabilized?

  • Methodological Answer : The synthesis involves condensation of 2-chloro-6-methylpyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under anhydrous conditions. Key steps include:

  • Intermediate stabilization : Sulfinamide intermediates are moisture-sensitive; reactions should be conducted under inert gas (argon/nitrogen) with cold methylene chloride extraction to prevent hydrolysis .
  • Workup : Use anhydrous magnesium sulfate for drying organic layers to avoid side reactions with residual water .
  • Chirality control : For enantioselective synthesis, employ chiral auxiliaries (e.g., tert-butanesulfinamide) and monitor stereochemistry via chiral HPLC .

Q. How can the structural integrity and purity of this sulfinamide be validated post-synthesis?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement (e.g., SHELXL for small molecules) to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopy : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify imine (C=N) proton shifts (~8.5–9.5 ppm) and sulfinamide rotamers. Mass spectrometry (HRMS) confirms molecular ion peaks .
  • Purity : HPLC with UV detection at 254 nm (for pyridine absorption) and elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement for this compound be resolved, particularly regarding disorder or thermal motion?

  • Methodological Answer :

  • Disorder handling : Use SHELXL's PART and SIMU instructions to model disordered groups (e.g., methyl or chloro substituents). Apply anisotropic displacement parameters (ADPs) to refine thermal motion .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R1R_1 and wR2wR_2) .
  • Data collection : Ensure high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal noise .

Q. What computational approaches predict the electronic properties and reactivity of this sulfinamide in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula can refine electron density distributions .
  • Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine and sulfinamide moieties .
  • Solvent effects : Include PCM (Polarizable Continuum Model) for solvation energy corrections in reaction simulations .

Q. How can reaction conditions be optimized to suppress racemization during asymmetric synthesis of this sulfinamide?

  • Methodological Answer :

  • Temperature control : Conduct reactions at –20°C to slow down imine racemization. Use aprotic solvents (e.g., THF or DCM) to avoid proton exchange .
  • Chiral auxiliaries : Employ (R)- or (S)-tert-butanesulfinamide to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC .
  • Acid-free deprotection : Replace HCl/EtOAc with milder agents (e.g., TFA/water) to prevent sulfinamide hydrolysis during deprotection .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for this compound across different solvents or temperatures?

  • Methodological Answer :

  • Solvent effects : Record 1H^{1}\text{H} NMR in deuterated DMSO (for H-bonding interactions) vs. CDCl₃ (for non-polar environments) to assess conformational flexibility of the sulfinamide group .
  • Variable-temperature NMR : Perform VT-NMR (e.g., –40°C to 25°C) to observe coalescence of rotameric signals and calculate rotational barriers using the Eyring equation .
  • Cross-validation : Compare with X-ray torsion angles to confirm dominant rotameric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.